molecular formula C19H22N2O2 B13143648 N,N-Bis-(2,4-dimethyl-phenyl)-malonamide

N,N-Bis-(2,4-dimethyl-phenyl)-malonamide

Cat. No.: B13143648
M. Wt: 310.4 g/mol
InChI Key: KZTLKCZTNNBDAP-UHFFFAOYSA-N
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Description

N,N-Bis-(2,4-dimethyl-phenyl)-malonamide is a malonamide derivative featuring two 2,4-dimethylphenyl substituents on the nitrogen atoms of the malonamide core. Malonamides are structurally versatile compounds characterized by a central malonic acid backbone, which enables diverse applications in pharmaceuticals, agrochemicals, and metal ion extraction . The dimethylphenyl groups confer unique steric and electronic properties, influencing solubility, lipophilicity, and binding interactions.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N',N'-bis(2,4-dimethylphenyl)propanediamide

InChI

InChI=1S/C19H22N2O2/c1-12-5-7-16(14(3)9-12)21(19(23)11-18(20)22)17-8-6-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H2,20,22)

InChI Key

KZTLKCZTNNBDAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=C(C=C(C=C2)C)C)C(=O)CC(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis-(2,4-dimethyl-phenyl)-malonamide typically involves the reaction of malonyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the malonyl chloride. The general reaction scheme is as follows:

Malonyl chloride+2×2,4-dimethylanilineThis compound+2×HCl\text{Malonyl chloride} + 2 \times \text{2,4-dimethylaniline} \rightarrow \text{this compound} + 2 \times \text{HCl} Malonyl chloride+2×2,4-dimethylaniline→this compound+2×HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis-(2,4-dimethyl-phenyl)-malonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of this compound derivatives with reduced nitrogen-containing functional groups.

    Substitution: Formation of substituted this compound derivatives with various functional groups on the aromatic rings.

Scientific Research Applications

N,N-Bis-(2,4-dimethyl-phenyl)-malonamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-Bis-(2,4-dimethyl-phenyl)-malonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic rings can participate in π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Malonamide derivatives vary primarily in their N-substituents, which dictate their chemical and biological profiles. Key structural analogs include:

Compound Name Substituents Key Structural Features
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide 2,4-dimethylphenyl Electron-donating methyl groups enhance steric bulk and lipophilicity.
N,N′-Bis(2-chlorophenyl)-malonamide 2-chlorophenyl Electron-withdrawing Cl groups increase polarity and hydrogen-bonding potential.
N,N''-Bis-(4-nitrophenyl)-malonamide 4-nitrophenyl Strongly electron-withdrawing NO₂ groups reduce electron density on the amide.
DMDBTDMA Aliphatic alkyl chains Long alkyl chains (e.g., tetradecyl) improve phase stability in solvent extraction.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) improve metal-binding affinity via polarization of the amide carbonyl .
  • Aliphatic vs. aromatic substituents : Aliphatic chains (e.g., DMDBTDMA) stabilize reverse micelles in solvent extraction, while aromatic groups (e.g., dimethylphenyl) may favor π-π interactions in enzyme binding .
Enzyme Inhibition:
  • FXa/Thrombin Inhibition: Malonamide linkers in peptidomimetic inhibitors (e.g., compounds 19b and 22b in ) showed low-nanomolar Ki values against fXa, outperforming glycinamide analogs due to conformational flexibility and hydrophobic interactions .
  • Anthelmintic Activity : Piperazine-2,3-dione derivatives derived from malonamide intermediates (e.g., compounds 2a-i in ) demonstrated ≥80% inhibition of Fasciola hepatica at 50 μM, attributed to enhanced lipophilicity (ClogP = 2.5–4.0 vs. 0.8 for piperazine) .
Antifungal/Metal Binding:
  • In solvent extraction, malonamides with aliphatic chains (DMDBTDMA) achieved ~90% silver extraction efficiency at pH 6, whereas aromatic substituents may reduce extraction due to lower aggregation stability .

Physicochemical Properties

Lipophilicity (logP):
Compound Type Substituents logP Range
Aliphatic malonamides Long alkyl chains 5.0–7.0
Aromatic malonamides 2,4-dimethylphenyl ~4.5*
Chlorophenyl analogs 2-chlorophenyl ~3.8*
Nitrophenyl analogs 4-nitrophenyl ~2.0*

*Estimated based on substituent contributions.

Spectroscopic Data:
  • Carbonyl Stretching Vibrations : Phthalimide analogs () showed νC=O at 1710–1771 cm⁻¹ , while chloro-substituted malonamides () exhibited shifts due to electron-withdrawing effects. Dimethylphenyl groups likely cause smaller shifts, preserving carbonyl reactivity .

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